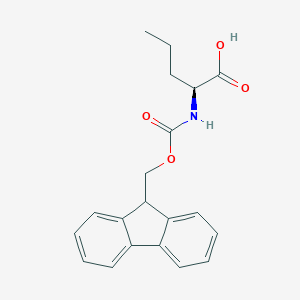

Fmoc-L-norvaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIJSEUVWWLFGV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426880 | |

| Record name | Fmoc-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135112-28-6 | |

| Record name | Fmoc-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Now I Will Structure the Outline Based on These Themes, Ensuring Academic Rigor and Clear Hierarchical Structure.1. Fmoc Nva Oh Within Advanced Peptide Chemistry

Theoretical Underpinnings of Fmoc-Norvaline as a Building Block

The incorporation of Fmoc-Nva-OH into a peptide chain is guided by established principles of peptide chemistry, focusing on the protective group's role, the amino acid's conformational influence, and stereochemical integrity.

Role of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Peptide Synthesis

The Fluorenylmethoxycarbonyl (Fmoc) group is a widely adopted base-labile protecting group for the α-amino function of amino acids in solid-phase peptide synthesis (SPPS) total-synthesis.comresearchgate.netsigmaaldrich.comacs.orgiris-biotech.de. Its primary function is to prevent unwanted reactions at the amino terminus during peptide chain elongation, ensuring that coupling occurs selectively at the activated carboxyl group. The Fmoc group is characterized by its stability under acidic and electrophilic conditions, making it orthogonal to acid-labile side-chain protecting groups, such as tert-butyloxycarbonyl (Boc) total-synthesis.com.

The deprotection of the Fmoc group is typically achieved under mild basic conditions, most commonly using a solution of piperidine (B6355638) in dimethylformamide (DMF) total-synthesis.comresearchgate.netiris-biotech.deyoutube.comresearchgate.net. This process involves a β-elimination mechanism, where the base abstracts a proton from the 9-position of the fluorene (B118485) ring, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate. This intermediate is then rapidly scavenged by the amine nucleophile (e.g., piperidine) to form a stable adduct, thereby liberating the free amine of the growing peptide chain for the next coupling step researchgate.netiris-biotech.deresearchgate.net. The efficiency and mildness of Fmoc deprotection are critical for minimizing side reactions and preserving the integrity of the peptide chain.

Conformational Impact of Norvaline Residue in Peptide Structures

Norvaline (Nva) is a non-proteinogenic amino acid, an isomer of the proteinogenic amino acid valine iucr.orgwikipedia.orglifetein.comnih.gov. Structurally, Nva possesses a linear, unbranched five-carbon side chain (a pentyl group), whereas valine features a branched isopropyl side chain iucr.orglifetein.com. This subtle difference in side-chain architecture has significant implications for the conformational properties of peptides incorporating Nva.

Chirality and Stereochemical Considerations of Fmoc-Nva-OH in Peptide Assembly

In peptide synthesis, the stereochemistry of amino acids is paramount for achieving biologically active sequences. Fmoc-Nva-OH is typically supplied as the L-enantiomer, which is the biologically relevant form. Maintaining chiral purity throughout the synthesis is essential to prevent the formation of diastereomeric peptides, which can exhibit altered or diminished biological activity.

Commercial preparations of Fmoc-Nva-OH generally exhibit high enantiomeric purity, often specified as ≥ 99.0% (a/a) scientificlabs.iesigmaaldrich.com. The optical activity of Fmoc-L-norvaline is typically reported as [α]²⁰/D −21±1°, c = 2% in DMF sigmaaldrich.com. While racemization can occur during peptide coupling reactions, the Fmoc-based SPPS strategy, particularly with modern coupling reagents, is known to minimize this risk effectively total-synthesis.com. Rigorous quality control of the starting Fmoc-Nva-OH material is therefore crucial for ensuring the stereochemical fidelity of the final peptide product.

Methodological Advancements in Peptide Synthesis Utilizing Fmoc-Nva-OH

The integration of Fmoc-Nva-OH into peptide synthesis protocols has benefited from advancements in solid-phase peptide synthesis (SPPS) methodologies.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, remains the cornerstone of synthetic peptide production. The Fmoc/tBu strategy is the dominant approach in contemporary SPPS, offering advantages in terms of mild deprotection conditions and orthogonality . Fmoc-Nva-OH is a standard building block within this framework.

In conventional batch SPPS utilizing the Fmoc strategy, the peptide chain is assembled sequentially on a solid support (resin). The process involves repeated cycles of:

Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain attached to the resin is removed using a basic solution, typically 20% piperidine in DMF acs.orgiris-biotech.descientificlabs.iesigmaaldrich.com.

Coupling: The deprotected amino group is then reacted with the activated carboxyl group of the next Fmoc-protected amino acid, such as Fmoc-Nva-OH. This activation is achieved using coupling reagents like HBTU, HATU, TBTU, or COMU in the presence of a base (e.g., DIEA or NMM) acs.orgscientificlabs.iesigmaaldrich.comluxembourg-bio.com.

Washing: The resin is thoroughly washed with solvents (e.g., DMF) between steps to remove excess reagents and byproducts.

Fmoc-Nva-OH is well-suited for these protocols, facilitating the introduction of the norvaline residue into the peptide sequence scientificlabs.iesigmaaldrich.comsigmaaldrich.com. Its linear side chain can lead to more efficient coupling, particularly in sterically hindered sequences or when synthesizing peptides with aggregated tendencies, often showing faster coupling kinetics compared to Fmoc-Val-OH . This enhanced coupling efficiency can translate to higher yields and purities, especially in complex or challenging peptide sequences .

Data Tables

Table 1: Physicochemical Properties of Fmoc-Nva-OH

| Property | Value | Source |

| CAS Number | 135112-28-6 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₂₀H₂₁NO₄ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 339.39 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to slight yellow to beige powder | scientificlabs.iesigmaaldrich.com |

| Melting Point | 143-150 °C | scientificlabs.iesigmaaldrich.com |

| Assay (HPLC, area%) | ≥ 98.0 % | scientificlabs.iesigmaaldrich.com |

| Enantiomeric Purity | ≥ 99.0 % (a/a) | scientificlabs.iesigmaaldrich.com |

| Optical Activity | [α]²⁰/D −21±1°, c = 2% in DMF | sigmaaldrich.com |

| Solubility (1 mmol in 2 ml DMF) | Clearly soluble | scientificlabs.iesigmaaldrich.com |

| Storage Temperature | 2-8 °C or 2-30 °C | scientificlabs.iesigmaaldrich.comsigmaaldrich.com |

| Reaction Suitability | Fmoc solid-phase peptide synthesis | scientificlabs.iesigmaaldrich.comsigmaaldrich.com |

Table 2: Comparative Performance: Fmoc-Nva-OH vs. Fmoc-Val-OH in SPPS

| Parameter | Fmoc-Nva-OH | Fmoc-Val-OH | Source |

| Side Chain | Linear pentyl group (-CH₂CH₂CH₂CH₃) | Branched isopropyl group (-CH(CH₃)₂) | |

| Steric Hindrance | Low | Moderate | |

| Coupling Efficiency | 5-15% faster in sterically hindered sequences; preferred for Aib-rich/N-methylated peptides | Requires longer activation times (30-45 min); higher risk of incomplete coupling in aggregated sequences | |

| Effect on β-Sheet Structure | Tends to destabilize β-sheet elements | Stabilizes β-sheet elements | biorxiv.org |

| Effect on α-Helix Structure | Tolerates α-helix structures well | Stabilizing for α-helix | biorxiv.org |

| Conformational Freedom | Greater | Less | biorxiv.org |

| Use in Challenging Sequences | Preferred | Standard |

Compound List

Fmoc-Nva-OH (N-α-Fmoc-L-norvaline)

Norvaline (Nva)

Valine (Val)

Leucine (B10760876) (Leu)

Isoleucine (Ile)

Methionine (Met)

Fmoc-Val-OH

Fmoc-L-Nva(3-Et-3-Me)-OH

Fmoc-Cl

Fmoc-OSu

Piperidine

DMF (N,N-Dimethylformamide)

NMP (N-Methylpyrrolidone)

HBTU

HATU

TBTU

COMU

TFA (Trifluoroacetic Acid)

Boc (tert-Butyloxycarbonyl)

Cbz (Benzyloxycarbonyl)

DBF (Dibenzofulvene)

Arg (Arginine)

Lys (Lysine)

Trp (Tryptophan)

Asp (Aspartic Acid)

Glu (Glutamic Acid)

Cys (Cysteine)

Ser (Serine)

Thr (Threonine)

Aib (α-Aminoisobutyric Acid)

Microwave-Assisted SPPS (MW-SPPS) Applications

Purity and Quality Control in Fmoc-Nva-OH Synthesis and Application

Impact of Impurities on Peptide Synthesis Efficiency and Product Fidelity

The presence of impurities in Fmoc-Nva-OH can significantly compromise the efficiency and fidelity of peptide synthesis. Even trace amounts of contaminants can lead to a cascade of undesirable outcomes, including:

Truncated Peptides: Free amino acids or incompletely protected derivatives can lead to chain termination during coupling steps, resulting in shorter, inactive peptide sequences sigmaaldrich.comajpamc.comoup.com.

Deletion Sequences: If Fmoc-Nva-OH is not efficiently coupled, the subsequent amino acid will be added to the previous residue, creating a peptide sequence lacking the intended norvaline residue ajpamc.comoup.comrsc.org.

Incorporation of Incorrect Residues: Impurities such as Fmoc-β-Ala-OH or Fmoc-β-Ala-amino acid-OH can be incorporated into the growing peptide chain, leading to structural anomalies and reduced biological activity researchgate.net.

Capping and Side Reactions: Contaminants like acetic acid, which are not always detectable by standard reversed-phase HPLC, can react with the free amine of the growing peptide chain, causing capping and subsequent chain termination sigmaaldrich.comnih.gov.

High-purity Fmoc-Nva-OH is therefore essential for maximizing coupling efficiency, minimizing side reactions, and ensuring the production of peptides with the desired sequence and biological function sigmaaldrich.comajpamc.comkilobio.com.

Advanced Spectroscopic and Chromatographic Methods for Purity Assessment

Ensuring the quality of Fmoc-Nva-OH requires sophisticated analytical techniques that can accurately quantify both chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical purity of Fmoc-Nva-OH and for the purification of synthesized peptides. Reversed-phase HPLC (RP-HPLC) is widely employed to separate Fmoc-Nva-OH from synthesis-related impurities, such as unreacted starting materials, dipeptides, or side-chain modified derivatives nih.govsemanticscholar.orgajpamc.comrsc.orggoogle.comnih.gov. Optimized HPLC methods are critical to ensure that potential impurities are adequately resolved from the main Fmoc-Nva-OH peak, allowing for accurate quantification sigmaaldrich.comnih.govmerck-lifescience.com.tw. Beyond analytical assessment, preparative HPLC is indispensable for purifying crude synthetic peptides, achieving high levels of purity required for downstream applications nih.govsemanticscholar.orgajpamc.comgoogle.com.

Table 1: Typical Purity Specifications for Fmoc-Nva-OH

| Parameter | Specification | Method Reference |

| Assay (HPLC, area%) | ≥ 98.0 % (a/a) | scientificlabs.iecenmed.comsigmaaldrich.comsigmaaldrich.com |

| Purity (TLC) | ≥ 98 % | scientificlabs.iecenmed.comsigmaaldrich.comsigmaaldrich.com |

| Free Amino Acid Content | ≤ 0.2 % | sigmaaldrich.commerck-lifescience.com.tw |

| Water Content (K.F.) | ≤ 1.00 % | scientificlabs.iecenmed.comsigmaaldrich.comsigmaaldrich.com |

| Acetic Acid Content | ≤ 0.02 % | sigmaaldrich.comnih.gov |

Mass Spectrometry (MS) Techniques for Identity and Purity Confirmation

Mass Spectrometry (MS), including techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI-MS), is crucial for confirming the identity and molecular weight of Fmoc-Nva-OH and the peptides synthesized using it nih.govsemanticscholar.orgnih.govmdpi.comnih.gov. When coupled with HPLC (LC-MS), MS provides a powerful tool for detecting and identifying impurities that may co-elute or be present at low concentrations waters.com. High-resolution mass spectrometry (HRMS) offers even greater precision, enabling the determination of exact masses and the analysis of fragment ions for detailed sequence verification, thereby enhancing confidence in product identity and purity waters.com.

Chiral Analysis for Enantiomeric Purity Determination

The enantiomeric purity of Fmoc-Nva-OH is critical, as the presence of even small amounts of the D-enantiomer can lead to the incorporation of the incorrect stereoisomer into the peptide chain, potentially altering its biological activity and conformation sigmaaldrich.commerck-lifescience.com.twphenomenex.com. Standard RP-HPLC methods are incapable of resolving enantiomers; therefore, chiral chromatography utilizing specialized chiral stationary phases (CSPs) is necessary merck-lifescience.com.twphenomenex.comcat-online.comnih.gov. Commercially available Fmoc-amino acids, including Fmoc-Nva-OH, typically require an enantiomeric purity of ≥99.0% enantiomeric excess (ee), with some demanding ≥99.8% ee for critical applications merck-lifescience.com.twphenomenex.com.

Table 2: Enantiomeric Purity Requirements for Fmoc-Amino Acids

| Parameter | Typical Specification | Analytical Method |

| Enantiomeric Purity (ee) | ≥ 99.0 % (a/a) | Chiral HPLC |

| ≥ 99.8 % (for demanding applications) | Chiral HPLC |

Mitigation Strategies for Common Impurities and Side Reactions

Effective peptide synthesis requires proactive strategies to minimize or eliminate common impurities and side reactions that can arise during the use of Fmoc-Nva-OH.

Control of Epimerization during Coupling

Epimerization, the conversion of one stereoisomer to another at a chiral center, is a significant concern during peptide coupling reactions. This process can occur via mechanisms involving oxazolone (B7731731) intermediates or direct alpha-proton abstraction by bases during amino acid activation or deprotection steps mdpi.com. Epimerization leads to the formation of diastereomeric peptide impurities that are often difficult to separate from the desired product and can critically impact the peptide's biological activity mdpi.com.

Several factors influence the propensity for epimerization when using Fmoc-Nva-OH:

Coupling Reagents: Certain coupling reagents, such as HBTU, HATU, PyBOP, and DCC, are known to promote higher levels of epimerization compared to others mdpi.com. Reagents like DEPBT or ynamide coupling agents (MYMsA, MYMTsA) have demonstrated reduced epimerization mdpi.com.

Additives: The use of additives like HOAt or HOBt can suppress oxazolone formation and thereby reduce epimerization mdpi.combachem.com.

Reaction Conditions: Factors such as activation time, the presence of bases, and temperature can all influence the rate of epimerization nih.govmdpi.comnih.gov. For instance, prolonged pre-activation times or the use of strong bases can increase the risk nih.govmdpi.com.

Amino Acid Sequence: Certain amino acid residues, like histidine and cysteine, are inherently more prone to epimerization nih.govnih.gov. While Fmoc-Nva-OH itself is not typically highlighted as highly epimerization-prone compared to some other residues, general best practices for coupling apply kilobio.com.

Strategies to mitigate epimerization when using Fmoc-Nva-OH include selecting milder coupling reagents, employing appropriate additives (e.g., HOAt), optimizing reaction times, and carefully controlling base concentrations. Using preformed activated esters, such as Fmoc-Nva-OH-OPfp, can also offer a more controlled coupling with reduced racemization risk bachem.com.

Compound List:

Fmoc-Nva-OH

Norvaline (Nva)

Fmoc

Piperidine

Dibenzofulvene (DBF)

Aspartimide

DCC (Dicyclohexylcarbodiimide)

DIC (Diisopropylcarbodiimide)

HOBt (1-hydroxybenzotriazole)

HOSu (N-hydroxysuccinimide)

HATU

HOAt (Oxyma)

PyBOP

DIPEA (N,N-Diisopropylethylamine)

NMM (N-methyl-morpholine)

Fmoc-AA-OPfp esters

Fmoc-Cys(Trt)-OH

Fmoc-His(MBom)-OH

Fmoc-His(Trt)-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Asp(OtBu)-OH

Fmoc-Ser(tBu)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Thr(tBu)-OH

Fmoc-Dab(Boc)-OH

Fmoc-Nle-OH (Norleucine)

Fmoc-Val-OH (Valine)

Fmoc-Aib-OH (Aib)

Fmoc-Hyp-OH (Hydroxyproline)

Fmoc-Dpr-OH (D-2,3-diaminopropionic acid)

Fmoc-Abu-OH (alpha-aminobutyric acid)

Fmoc-Cha-OH (Cyclohexylalanine)

Fmoc-Orn(Boc)-OH (Ornithine)

Fmoc-Tyr(Me)-OH (Tyrosine)

Fmoc-Gly-OH (Glycine)

Fmoc-Met(O)-OH (Methionine, oxidized)

Fmoc-Met(O2)-OH (Methionine, doubly oxidized)

Fmoc-Trp(Boc)-OH (Tryptophan)

Fmoc-Asn/Gln[triphenylmethyl (Trt)]-OH (Asparagine/Glutamine)

Fmoc-β-Ala-OH (beta-alanine)

Fmoc-β-Ala-amino acid-OH (beta-alanine-amino acid)

Advanced Applications of Fmoc Nva Oh in Biomolecular Research

Design and Synthesis of Peptides and Peptidomimetics Containing Norvaline

The incorporation of Fmoc-Nva-OH into peptide sequences allows researchers to fine-tune peptide properties, leading to enhanced biological activity, improved conformational stability, and deeper insights into structure-activity relationships.

Incorporation of Unnatural Amino Acids for Enhanced Biological Activity

Unnatural amino acids like norvaline are frequently incorporated into peptides to modulate their biological activity. Norvaline, an isomer of valine but with a linear, unbranched side chain, offers different steric and electronic properties. This difference can lead to altered binding affinities, improved receptor interactions, or modified enzymatic activity compared to peptides containing only natural amino acids kilobio.comcdnsciencepub.com. For instance, studies have shown that replacing specific amino acids with norvaline can enhance the potency of peptide analogs. A notable example is the preparation of [Nva23]26RFa(20-26), an analog that demonstrated threefold higher potency than the native peptide peptide.com. The linear nature of the norvaline side chain can also reduce steric hindrance during peptide synthesis, potentially leading to higher coupling efficiencies and improved yields, especially in challenging sequences or those with aggregated structures kilobio.com.

Structure-Activity Relationship (SAR) Studies of Nva-Containing Peptides

Fmoc-Nva-OH is instrumental in structure-activity relationship (SAR) studies, allowing researchers to systematically probe the role of specific amino acid residues in peptide function. By substituting natural amino acids with norvaline at defined positions, scientists can elucidate how changes in side chain structure affect biological activity, receptor binding, and other functional properties cdnsciencepub.comnih.goviris-biotech.de. For example, SAR studies have investigated the impact of norvaline at the C-terminal position of peptide inhibitors, revealing how modifications can alter enzymatic activity nih.gov. Similarly, studies exploring the principal property values of non-proteinogenic amino acids, including norvaline, have been applied to understand the structural variations in peptide analogues and their correlation with biological measurements cdnsciencepub.com. The ability to precisely control the incorporation of norvaline using Fmoc-SPPS makes it a key component in the rational design of peptides with tailored biological activities.

Contributions to Drug Discovery and Development

The unique properties conferred by norvaline, facilitated by Fmoc-Nva-OH, make it a valuable tool in the quest for novel therapeutics.

Rational Design of Therapeutic Peptides with Modified Bioactivity and Specificity

Fmoc-Nva-OH plays a significant role in the rational design of therapeutic peptides. By incorporating norvaline, researchers can engineer peptides with modified bioactivity, enhanced specificity, and improved pharmacokinetic profiles. The altered steric and hydrophobic properties of norvaline compared to natural amino acids can lead to peptides that bind more effectively to target receptors or enzymes, or that exhibit reduced off-target interactions kilobio.comcdnsciencepub.com. For instance, norvaline has been explored in the development of peptide-based drugs targeting metabolic disorders and neurodegenerative diseases due to its potential to enhance stability and solubility chemimpex.com. Furthermore, the incorporation of unnatural amino acids, including norvaline, is a common strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability, thereby increasing their potential as clinically useful drugs researchgate.netfrontiersin.org. The ability to fine-tune peptide properties through the strategic placement of norvaline residues is crucial for optimizing therapeutic efficacy and safety.

Exploration of Fmoc-Nva-OH in the Development of Novel Bioactive Compounds

Beyond traditional peptides, Fmoc-Nva-OH is explored in the development of a broader range of novel bioactive compounds. Its utility as a building block extends to peptidomimetics and other modified peptide structures designed to mimic or enhance the function of natural biomolecules. The introduction of norvaline can impart desirable characteristics such as increased lipophilicity, which can improve bioavailability, or enhanced stability against enzymatic degradation researchgate.netnetascientific.com. Researchers are leveraging Fmoc-Nva-OH in areas such as the design of peptide-based therapeutics targeting specific biological pathways, the creation of modified proteins with altered properties, and even in material science for applications like drug delivery systems netascientific.com. The versatility of Fmoc-Nva-OH allows for its integration into diverse chemical scaffolds, opening new avenues for drug discovery and the development of innovative bioactive agents.

Role in the Synthesis of Peptide-Based Drug Candidates for Diverse Therapeutic Areas

Fmoc-Nva-OH is instrumental in the design and synthesis of novel peptide-based drug candidates, where the incorporation of norvaline can significantly enhance therapeutic efficacy and modulate pharmacological profiles chemimpex.com. The unique structure of norvaline, compared to its proteinogenic counterpart valine, can lead to peptides with altered bioactivity, improved stability, and modified pharmacokinetic properties kilobio.comillinois.edu. Research has demonstrated that replacing susceptible amino acids with norvaline can yield more potent analogs; for instance, the synthesis of [Nva23]26RFa(20-26) resulted in an analog three times more potent than the native peptide peptide.com.

The application of Fmoc-Nva-OH extends to the development of peptide-drug conjugates (PDCs), a rapidly advancing area in drug discovery. PDCs synergistically combine the targeting specificity of peptides with the therapeutic power of small molecule drugs, offering improved drug exposure at the target site and prolonged therapeutic effects mdpi.com. Norvaline, as a non-natural replacement residue for aliphatic amino acids, contributes to the design of these conjugates, aiding in the development of therapeutics for complex disease states, including cancer, by potentially reducing systemic toxicity and enhancing efficacy mdpi.comtandfonline.com.

| Therapeutic Area | Peptide Type/Modification | Reported Benefit of Nva Incorporation | Reference |

| Oncology | Peptide-Drug Conjugates | Enhanced efficacy, reduced toxicity, improved pharmacokinetics mdpi.com | mdpi.com |

| Endocrinology | Peptide Analogs | Increased potency (e.g., [Nva23]26RFa(20-26)) peptide.com | peptide.com |

| General Drug Dev | Aliphatic Residue Replacement | Modulated biological/physical properties, improved stability kilobio.comillinois.edu | kilobio.comillinois.edu |

Applications in Glycopeptide Synthesis for Improved Pharmacological Profiles

The synthesis of glycopeptides, peptides modified with carbohydrate moieties, is a significant area in therapeutic development, aiming to improve biological activity, solubility, and stability. Fmoc-Nva-OH plays a role in this field by enabling the incorporation of norvaline into glycopeptide structures to enhance their pharmacological profiles nih.gov. Specifically, norvaline's all-carbon side chain renders it resistant to oxidation, making it an effective substitute for amino acids like methionine, which are prone to oxidation and can reduce the in vivo stability of peptides nih.gov.

Research has also explored the synthesis of glycopeptides incorporating modified norvaline derivatives, such as C-glycosidic analogues of hydroxynorvaline diva-portal.orgnih.gov. When these modified glycopeptides were evaluated, they demonstrated the ability to stimulate T-cell responses, although higher concentrations were required compared to their O-linked counterparts. This highlights the specificity with which T cells recognize carbohydrate moieties and suggests that Nva-based modifications can influence these interactions, potentially leading to altered immune responses or therapeutic outcomes diva-portal.orgnih.gov.

| Glycopeptide Application | Nva Role/Modification | Pharmacological Improvement | Research Finding | Reference |

| Enhanced Stability | Methionine replacement | Prevents oxidation, improves in vivo stability | Nva's all-carbon side chain is oxidation-resistant nih.gov | nih.gov |

| Immunomodulation | C-glycosidic analog of hydroxynorvaline | Influences T-cell response | Higher concentrations needed for stimulation compared to O-linked; indicates specificity diva-portal.orgnih.gov | diva-portal.orgnih.gov |

Functional Applications in Biotechnology and Diagnostics

Engineering of Recombinant Proteins and Enzymes with Nva Residues

The incorporation of non-proteinogenic amino acids like norvaline into recombinant proteins offers a powerful strategy for protein engineering, allowing for the modification of protein function, stability, and properties chemimpex.com. In Escherichia coli expression systems, norvaline can be incorporated into proteins, often as a result of misaminoacylation of tRNALeu by the leucyl-tRNA synthetase (LeuRS), particularly under conditions of limited oxygen or when the ratio of norvaline to leucine (B10760876) is high nih.govresearchgate.netresearchgate.netembopress.org. This misincorporation means that Nva can be found in proteins synthesized through standard biotechnological processes, albeit sometimes unintentionally nih.govresearchgate.netresearchgate.net.

While often a consequence of translation fidelity errors, research also explores methods to leverage or control such incorporations. Specific conditions or engineered systems can lead to more efficient insertion of norvaline at leucine sites caltech.edu. Furthermore, the use of Fmoc-L-norvaline in recombinant protein production can potentially lead to improved protein yield and enhanced functionality, making it a valuable tool in biotechnology for creating tailored protein products chemimpex.com.

| Protein Type | Nva Incorporation Method | Observed Effect on Function/Stability | Research Context | Reference |

| Hemoglobin | Misincorporation at Leucine sites | Presence confirmed by analytical methods nih.govresearchgate.netexlibrisgroup.com | E. coli expression systems; correlates with Nva/Leu ratio nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.netexlibrisgroup.com |

| General Proteins | Directed incorporation (under specific conditions) | Potential for improved yield and functionality chemimpex.com | Biotechnology applications chemimpex.com | chemimpex.com |

Development of Peptide-Based Biosensors and Diagnostic Assays

Peptides are increasingly utilized as recognition elements in the development of biosensors and diagnostic assays due to their specificity, versatility, and ease of synthesis googleapis.comnih.govfrontiersin.orgcolvee.orgnih.gov. While the direct application of norvaline in specific biosensor designs is not extensively detailed in the provided search results, the general principles of peptide-based sensing are well-established. Peptides can be engineered to bind specific analytes, and their conjugation to transducer elements (e.g., electrodes, optical surfaces) allows for the detection and quantification of targets nih.govfrontiersin.orgcolvee.org.

Norvaline's distinct chemical and structural properties, such as its increased hydrophobicity compared to glycine (B1666218) and its linear side chain, could be leveraged to improve the stability, binding affinity, or signal transduction capabilities of peptide-based biosensors. For instance, incorporating Nva might enhance the robustness of peptide probes in complex biological matrices or influence their conformational stability, thereby contributing to more sensitive and reliable diagnostic assays.

| Biosensor Application | Peptide Design Role | Potential Contribution of Nva | Research Context | Reference |

| Diagnostic Assays | Recognition element | Enhanced stability, binding affinity, signal transduction | General peptide use in biosensors googleapis.comnih.govfrontiersin.orgcolvee.orgnih.gov | googleapis.comnih.govfrontiersin.orgcolvee.orgnih.gov |

Bioconjugation Strategies Involving Nva-Modified Peptides

Bioconjugation, the process of covalently linking biomolecules, is essential for enhancing the stability, targeting efficiency, and functionality of peptides and proteins j-morphology.commdpi.comnih.gov. The incorporation of unnatural amino acids, including norvaline, provides precise sites for chemical modification, allowing for the attachment of various labels, drugs, or polymers nih.govgoogle.com. While specific Nva-centric bioconjugation strategies are not extensively detailed, norvaline can be part of functionalized peptide constructs, such as ruthenium-bound norvaline peptides, demonstrating its utility in creating complex, modified biomolecules for specific applications oup.com.

The ability to introduce Nva into a peptide sequence via Fmoc-Nva-OH allows for tailored modifications. These modifications can be designed to introduce chemical handles amenable to bioorthogonal chemistry, enabling site-specific labeling and conjugation without compromising the peptide's native structure or bioactivity nih.govgoogle.com. This approach is critical for developing advanced peptide therapeutics, diagnostic agents, and biomaterials.

| Bioconjugation Strategy | Nva Application/Role | Conjugated Moiety/Purpose | Reported Advantage | Reference |

| Site-Specific Labeling | Unnatural Amino Acid | Chemical handles for labels, drugs, polymers | Precise modification, enhanced stability/targeting nih.govgoogle.com | nih.govgoogle.com |

| Functionalized Peptides | Component of Ru-peptide complex | Ruthenium complexes | Creation of functionalized biomolecules oup.com | oup.com |

Mechanistic and Structural Biology Research

Fmoc-Nva-OH is a valuable tool in mechanistic and structural biology research, enabling the study of peptide and protein folding, stability, and molecular interactions chemimpex.com. Norvaline's incorporation, whether intentional or as a misincorporation event, can profoundly affect the secondary structure of peptides. Studies have indicated that misincorporated norvaline can have a destructive effect on β-sheet structures, potentially influencing protein stability and cellular toxicity researchgate.net.

Furthermore, the cellular mechanisms governing amino acid incorporation are subjects of study. The interaction of norvaline with cellular machinery, such as the leucyl-tRNA synthetase (LeuRS), reveals insights into translational quality control and the cellular response to environmental stresses like oxygen deprivation embopress.orgirb.hr. Understanding these interactions is crucial for comprehending the fidelity of protein synthesis.

Structural biology also benefits from Nva. The determination of the crystal structure of enzymes containing norvaline, such as N-(1-D-carboxylethyl)-L-norvaline dehydrogenase, provides critical data on enzyme mechanisms, substrate specificity, and the positioning of cofactors nih.gov. Moreover, the subtle structural difference between norvaline and valine—a linear versus branched side chain—impacts steric hindrance during peptide synthesis and influences the secondary structure formation of the final peptide products, making Nva a useful probe for studying these effects kilobio.com.

| Research Area | Nva Application/Role | Studied Phenomenon/Insight | Reference |

| Protein Folding/Stability | Incorporation into peptides | Influence on protein folding and stability chemimpex.com | chemimpex.com |

| Structural Biology | Misincorporation into peptide secondary structures | Destructive effect on β-sheet structures, impact on stability and toxicity researchgate.net | researchgate.net |

| Translational Mechanisms | Interaction with LeuRS | Role in translational quality control, cellular response to oxygen deprivation embopress.orgirb.hr | embopress.orgirb.hr |

| Enzyme Structure/Function | Component of enzyme structure | Insights into enzyme mechanisms and substrate specificities (e.g., N-(1-D-carboxylethyl)-L-norvaline dehydrogenase) nih.gov | nih.gov |

| Peptide Synthesis | Structural difference from Valine | Impact on steric hindrance during SPPS and secondary structure formation kilobio.com | kilobio.com |

Q & A

Q. Basic

- RP-HPLC : Purity is assessed using gradients (e.g., 0–50% solvent B) and retention time consistency.

- Mass spectrometry : ESI-MS or MALDI-TOF confirms identity via exact mass matching .

- NMR : ¹H/¹³C NMR verifies structural integrity, particularly for distinguishing Nva (norvaline) from isobaric residues like valine .

In cases of contradictory mass spectrometry data (e.g., observed vs. expected molecular weight), what steps should be taken to confirm the integrity of Fmoc-Nva-OH-containing peptides?

Q. Advanced

- Reanalyze with calibrated instruments to rule out equipment error.

- Compare isotopic patterns : Deviations may indicate impurities or adducts (e.g., sodium/potassium adducts).

- Perform MS/MS fragmentation : Confirm sequence-specific peaks to localize potential modifications or misincorporations .

- Cross-validate with orthogonal methods : NMR or amino acid analysis to resolve ambiguities .

How does the molecular weight and side chain structure of Fmoc-Nva-OH influence its selection over similar Fmoc-protected amino acids in peptide design?

Basic

Fmoc-Nva-OH’s linear C4 side chain (norvaline) offers flexibility compared to bulkier residues (e.g., Fmoc-Val-OH, C3 branch). Its molecular weight (397.5 g/mol) is critical for calculating stoichiometry in automated synthesizers. The absence of β-branching reduces steric clashes, enhancing coupling efficiency in constrained peptide regions .

What strategies are effective in minimizing side reactions during the coupling of Fmoc-Nva-OH in complex peptide sequences?

Q. Advanced

- Side chain compatibility : Ensure compatibility with orthogonal protecting groups (e.g., Trt for cysteine).

- Temperature control : Couple at 0–4°C to suppress racemization.

- Additive use : Oxyma Pure or DIC/HOAt combinations reduce aggregation in hydrophobic sequences .

- Real-time monitoring : Use in-line UV monitoring during synthesis to detect incomplete deprotection/coupling .

What are the documented applications of Fmoc-Nva-OH in biochemical research beyond standard peptide synthesis?

Q. Basic

- Peptidomimetics : Incorporation into phosphatase-resistant analogs (e.g., Grb2-SH2 domain antagonists for cancer research) .

- DNA-compatible synthesis : Used in coupling reactions for DNA-encoded libraries, validated via LCMS .

- Conformational studies : Probing helix stability in model peptides due to its flexible side chain .

How should researchers design control experiments to assess the impact of Fmoc-Nva-OH's structural features on peptide conformation and function?

Q. Advanced

- Alanine scanning : Replace Nva with Ala to isolate side chain contributions.

- Circular dichroism (CD) : Compare helical propensity in Nva-containing vs. valine-containing peptides.

- Molecular dynamics simulations : Model side chain flexibility and hydrogen-bonding networks .

- Biological assays : Test binding affinity (e.g., SPR) in target proteins to quantify functional impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.